molecular formula C7H5N3O2 B1393026 [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid CAS No. 1234616-36-4

[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid

Cat. No.: B1393026
CAS No.: 1234616-36-4
M. Wt: 163.13 g/mol
InChI Key: PZNISMDFEGHAPD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are commonly found in medicinal and pharmaceutical chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]Triazolo[1,5-A]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Additionally, the synthesis can be achieved through the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for [1,2,4]Triazolo[1,5-A]pyridines typically involve scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and mechanochemical methods are particularly advantageous for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as microwave irradiation and the presence of catalysts like copper acetate are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit diverse biological activities .

Scientific Research Applications

Therapeutic Applications

The primary therapeutic applications of [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid are linked to its ability to inhibit specific biological pathways. Notably, it has been identified as an inhibitor of the AXL receptor tyrosine kinase, which is implicated in various cancers. The inhibition of this pathway can lead to the treatment of several proliferative conditions including:

  • Cancer Types :
    • Solid tumors (e.g., breast cancer, lung cancer)
    • Liquid tumors (e.g., acute myeloid leukemia)
    • Other malignancies (e.g., ovarian cancer, renal cancer) .

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study 1 : A research article demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study provided quantitative data on IC50 values across different cell types, indicating a promising therapeutic index for further development .
  • Study 2 : Another investigation focused on the compound's role as a metal chelator in drug design. The study found that when combined with other therapeutic agents, it enhanced the efficacy against parasitic infections and certain cancers by improving bioavailability and targeting mechanisms .

Data Table: Summary of Applications and Efficacy

Application AreaSpecific Use CasesObservations
Cancer TreatmentBreast cancer, lung cancerSignificant cytotoxic effects observed in vitro
Parasitic DiseasesAntiparasitic agentsEnhanced efficacy when combined with other drugs
Drug DesignMetal chelationImproved bioavailability noted
Synthesis TechniquesMicrowave-assisted synthesisHigher yields and faster reaction times

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to act as an inhibitor of multiple enzymes and its diverse biological activities make it a valuable compound in medicinal chemistry .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a member of the triazolo-pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring fused to a pyridine moiety. Its molecular formula is C7H4N4O2C_7H_4N_4O_2, with a molecular weight of 164.13 g/mol. The presence of various functional groups contributes to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

  • Acetylcholinesterase (AChE) : This compound has shown potential as an AChE inhibitor, which is crucial for treating neurological disorders such as Alzheimer's disease.
  • Janus Kinases (JAKs) : It acts as an inhibitor of JAK1 and JAK2, which are involved in cytokine signaling pathways and have implications in autoimmune diseases and cancer.
  • RORγt : The compound functions as an inverse agonist for RORγt, a receptor implicated in autoimmune diseases and inflammatory responses.

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of metabolic enzymes rather than direct cytotoxicity. For instance, related compounds have shown effectiveness against breast and colon cancer cell lines by interfering with specific metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the triazole and pyridine rings can significantly influence biological activity. For example:

  • Chlorosulfonyl Substituents : The introduction of chlorosulfonyl groups enhances enzyme inhibition and antiproliferative effects.
  • Substituent Variations : Different substituents on the triazole ring lead to varying potencies against targeted enzymes. Compounds with electron-withdrawing groups generally exhibit higher inhibitory activities .

Data Summary Table

CompoundCAS NumberBiological ActivityTarget EnzymeIC50 Value
This compound2060046-37-7AntiproliferativeAChENot specified
Related Triazole DerivativeNot availableAntiproliferativeJAK218.76 µM

Anticancer Activity

A study evaluated the antiproliferative effects of [1,2,4]triazolo[1,5-a]pyridine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values below 20 µM against breast cancer cells. The study highlighted the importance of specific structural features in enhancing biological activity and suggested further development for these compounds in anticancer therapies .

Neurological Implications

Another research focused on the potential of [1,2,4]triazolo[1,5-a]pyridine derivatives as AChE inhibitors. The findings suggested that these compounds could provide therapeutic benefits in treating Alzheimer's disease by improving cholinergic transmission through AChE inhibition .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNISMDFEGHAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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